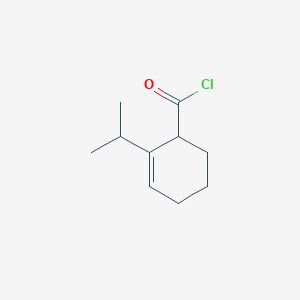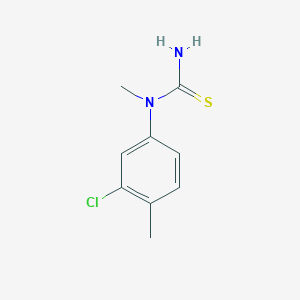
2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H12N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde typically involves the condensation of 2-nitrobenzaldehyde with 2,5-dimethylpyrrole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-Dimethyl-1-(2,4-dinitrophenyl)pyrrole-3-carbaldehyde
Comparison: Compared to its analogs, 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of substituents can affect the compound’s electronic properties, steric interactions, and overall stability .
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-5-3-4-6-13(12)15(17)18/h3-8H,1-2H3 |
InChI-Schlüssel |
XBOYQUYWCCQBHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2[N+](=O)[O-])C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
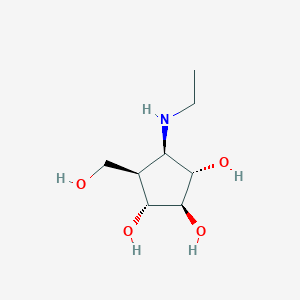
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)

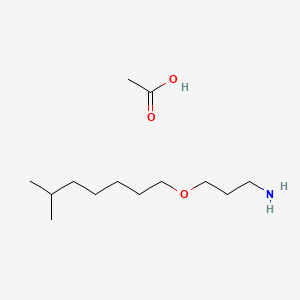
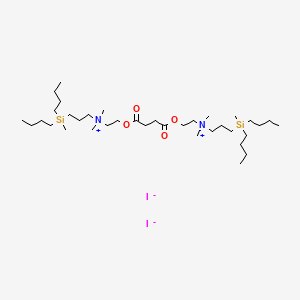
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
